N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(biphenyl-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline
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Overview
Description
The compound “(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{[1,1’-BIPHENYL]-4-YL}-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” is a complex organic molecule that features a variety of functional groups, including a benzodioxole, biphenyl, fluorophenyl, and thiazole moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, starting with the preparation of the individual functional groups, followed by their sequential coupling. Typical reactions might include:
Formation of the benzodioxole moiety: This could be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the biphenyl group: This might involve a Suzuki coupling reaction between a halogenated benzene and a boronic acid.
Formation of the thiazole ring: This could be achieved through a Hantzsch thiazole synthesis, involving a reaction between a thioamide and an α-haloketone.
Final coupling steps: These might involve amide bond formation and other condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation at the benzodioxole or thiazole moieties.
Reduction: Reduction could occur at the imine group, converting it to an amine.
Substitution: Electrophilic aromatic substitution could occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes due to its complex structure.
Receptor Binding: Possible interactions with biological receptors, making it a candidate for drug development.
Medicine
Pharmacology: Investigation into its potential as a therapeutic agent for various diseases.
Diagnostics: Use as a probe in imaging techniques.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{[1,1’-BIPHENYL]-4-YL}-N-(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{[1,1’-BIPHENYL]-4-YL}-N-(4-CHLOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
Uniqueness
The presence of the fluorophenyl group might confer unique properties, such as increased lipophilicity or altered electronic effects, which could impact its biological activity and chemical reactivity.
Properties
Molecular Formula |
C29H21FN2O2S |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C29H21FN2O2S/c30-24-11-13-25(14-12-24)31-29-32(17-20-6-15-27-28(16-20)34-19-33-27)26(18-35-29)23-9-7-22(8-10-23)21-4-2-1-3-5-21/h1-16,18H,17,19H2 |
InChI Key |
LMIABGCGDJPPKS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CSC3=NC4=CC=C(C=C4)F)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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